![molecular formula C21H19N3O3S B2357033 2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 784160-64-1](/img/structure/B2357033.png)
2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Overview
Description
The compound “2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives involves various strategies. The most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . The structures of the synthesized compounds are usually confirmed by their 1H NMR, 13C NMR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by their 1H NMR, 13C NMR, and HRMS spectra . The mass spectrum showed a molecular ion peak at m / z 230.0, which corresponds to M+1 peak of the molecule .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical reactions. For instance, they can undergo intramolecular cyclization in the presence of 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) to form 5-amino-1-(substituted benzyl .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and evaluation of chemical properties of compounds with structures similar to "2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide". These studies primarily focus on the synthesis methodologies, chemical stability, and reactivity of such compounds. For example, studies on acetamide derivatives highlight the process of synthesizing these compounds and determining their chemical properties, such as acidity constants, through spectroscopic studies (Duran & Canbaz, 2013).
Anticancer Activities
A significant area of interest is the anticancer potential of acetamide derivatives. Research indicates that certain derivatives exhibit reasonable anticancer activity against various cancer cell lines. These findings are crucial for developing new therapeutic agents targeting specific cancers (Duran & Demirayak, 2012). Another study focused on benzothiazole derivatives bearing heterocyclic rings, demonstrating considerable anticancer activity against selected cancer cell lines, showcasing the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant and Neuroprotective Effects
The exploration of anticonvulsant activities of related compounds, such as omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, reveals potential neuroprotective effects. These studies suggest a promising direction for developing new treatments for neurological disorders, including epilepsy (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Potential in Molecular Imaging
The synthesis of substituted imidazopyridines aimed at probing Peripheral Benzodiazepine Receptors (PBR) for SPECT imaging illustrates the utility of such compounds in the field of molecular imaging. These studies contribute to our understanding of how tailored acetamide derivatives can serve as selective ligands for specific receptors, enhancing diagnostic capabilities (Katsifis, Mattner, Dikić, & Papazian, 2000).
Antibacterial and Antimicrobial Applications
The quest for new antibacterial agents has led to the synthesis and evaluation of acetamide derivatives with promising antibacterial activities. Research indicates that these compounds have moderate to good activity against both Gram-positive and Gram-negative bacteria, signifying their potential as novel antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival of Mtb .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, and inhibits its function
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A. This disruption affects various biochemical pathways that rely on coenzyme A, leading to a decrease in the survival and proliferation of Mtb .
Pharmacokinetics
The compound was designed and synthesized using in silico admet prediction , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
The compound has shown significant in vitro antitubercular activity. For instance, one of the derivatives of this compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . These results suggest that the compound can effectively inhibit the growth of Mtb.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-26-18-8-3-14(11-19(18)27-2)12-20(25)22-16-6-4-15(5-7-16)17-13-24-9-10-28-21(24)23-17/h3-11,13H,12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEJWCSBMVPBRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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